An In-depth Technical Guide to 1H-Imidazol-4-amine dihydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1H-Imidazol-4-amine dihydrochloride: Properties, Synthesis, and Applications
Abstract
1H-Imidazol-4-amine dihydrochloride is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique structure, featuring a reactive primary amine on the imidazole core, makes it an essential precursor for synthesizing a wide range of biologically active compounds. This guide provides an in-depth analysis of its core chemical and physical properties, detailed protocols for its synthesis and characterization, insights into its chemical reactivity, and a review of its applications in the pharmaceutical industry. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive technical resource to support their work with this versatile compound.
Chemical Identity and Structure
1H-Imidazol-4-amine dihydrochloride is the hydrochloride salt of 4-aminoimidazole. The dihydrochloride form enhances its stability and solubility in aqueous media, making it more convenient for laboratory use.
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IUPAC Name: 1H-imidazol-5-amine;dihydrochloride[1]
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Synonyms: 4-Aminoimidazole dihydrochloride, 1H-imidazol-5-amine dihydrochloride[1]
Structure: The molecule consists of a five-membered imidazole ring with a primary amine substituent at the 4-position (also referred to as the 5-position depending on tautomeric form). The two hydrochloride ions are associated with the basic nitrogen atoms of the imidazole ring and the exocyclic amine.
Physicochemical Properties
The physicochemical properties of 1H-Imidazol-4-amine dihydrochloride are critical for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Physical Form | Solid, powder, crystals, or chunks | [3][4] |
| Purity | Typically ≥95% | [3][5] |
| Solubility | Soluble in water | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3][4] |
| Stability | Stable under normal conditions, but may be hygroscopic | [7] |
Synthesis and Purification
The synthesis of 4-aminoimidazole derivatives is a well-established area of heterocyclic chemistry. While multiple routes exist, a common approach involves the cyclization of precursors that already contain the necessary carbon and nitrogen framework. 5-aminoimidazoles have long been recognized as valuable precursors for purines.[8]
Conceptual Synthesis Workflow
A general strategy for synthesizing substituted 5-aminoimidazoles often starts from readily available materials like diaminomaleonitrile or formamidines. These precursors undergo cyclization reactions, often base-catalyzed, to form the imidazole ring.
Diagram: General Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification of 1H-Imidazol-4-amine dihydrochloride.
Example Protocol: Base-Catalyzed Cyclization
This protocol is a generalized representation based on common synthetic methods for related compounds.[8]
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Reaction Setup: Suspend the appropriate formamidine precursor (1 mmol) in a suitable solvent such as ethanol (1 mL).
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Cyclization: Add a base, for example, a few drops of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to the suspension. Stir the mixture at room temperature for 1-3 hours until cyclization is complete, yielding the 5-aminoimidazole free base.[8]
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Isolation of Free Base (Optional): If the free base precipitates, it can be filtered, washed with water, ethanol, and diethyl ether, and then dried under a vacuum.[8]
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Salt Formation: Dissolve or suspend the crude 4-aminoimidazole free base in a suitable solvent (e.g., isopropanol or ethanol).
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Acidification: Add a stoichiometric amount (2 equivalents) of hydrochloric acid (e.g., as a solution in isopropanol or dioxane) dropwise while stirring.
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Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration.
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Purification: Wash the collected solid with a cold, non-polar solvent (like diethyl ether) to remove any remaining impurities.
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Drying: Dry the final product under a vacuum to yield pure 1H-Imidazol-4-amine dihydrochloride.
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the imidazole ring protons (typically in the δ 7.0-8.0 ppm range) and exchangeable amine/ammonium protons. For the parent 4-aminoimidazole, the imidazole CH proton appears around δ 7.4-7.7 ppm, and the NH₂ protons at δ 6.5-6.9 ppm in DMSO.[8] |
| ¹³C NMR | Resonances for the carbon atoms of the imidazole ring. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the free base (C₃H₅N₃) with an m/z of approximately 83.05.[9] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and imidazole ring, ~3100-3400 cm⁻¹), and C=N stretching (~1650-1660 cm⁻¹).[8] |
| Purity (HPLC) | Purity is typically determined by HPLC, with commercial batches often exceeding 95-97%.[3][5] |
Reactivity and Applications in Medicinal Chemistry
The synthetic utility of 1H-Imidazol-4-amine dihydrochloride stems from the nucleophilicity of the exocyclic amino group and the overall aromatic imidazole scaffold, which is a key component in a vast number of bioactive molecules and pharmaceuticals.[10][11] Imidazoles are a cornerstone in drug discovery, appearing in antifungal agents, anti-ulcer drugs like cimetidine, and anticancer therapies.[11][12]
Key Reactions and Synthetic Utility
The primary amine at the 4-position is a versatile handle for further functionalization. It can readily participate in reactions such as:
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Acylation/Amidation: Reaction with acyl chlorides or anhydrides to form amides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
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Heterocycle Formation: Serving as a key synthon for building larger, fused heterocyclic systems, most notably purines.[13]
Diagram: Role as a Precursor in Purine Synthesis
Caption: Synthetic pathway from 4-aminoimidazole to the purine core.
This reactivity makes it an invaluable starting material for creating libraries of compounds for high-throughput screening and for the targeted synthesis of drug candidates.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed.
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Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][14]
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Precautionary Statements:
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.[7][15] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[3][6] The material can be hygroscopic, so storage under an inert atmosphere is advised to prevent moisture absorption.[3][7]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][14]
Conclusion
1H-Imidazol-4-amine dihydrochloride is a foundational building block for chemical synthesis, particularly within the pharmaceutical and life sciences sectors. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers. A thorough understanding of its characteristics, handling requirements, and synthetic potential is crucial for its effective and safe utilization in the development of novel therapeutics and other advanced materials.
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Capot Chemical Co., Ltd. (n.d.). Material Safety Data Sheet: 1H-imidazol-4-amine dihydrochloride. Retrieved from [Link][14]
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Kishida Chemical Co., Ltd. (2020). Safety Data Sheet: 1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride. Retrieved from [Link][6]
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de Oliveira, C. S., et al. (2014). Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives. Synthesis. Retrieved from [Link][10]
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de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link][11]
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ResearchGate. (n.d.). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications. Retrieved from [Link][12]
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